molecular formula C23H26N4O2 B3391852 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide CAS No. 2408852-85-5

2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide

Cat. No. B3391852
CAS RN: 2408852-85-5
M. Wt: 390.5 g/mol
InChI Key: GVUSXSICAJDBKN-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally discovered by a team of researchers at the University of Queensland, Australia, and subsequently developed by the Canadian biotech company, Cylene Pharmaceuticals.

Scientific Research Applications

PET Imaging Agent Synthesis

2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide is structurally similar to compounds explored in the synthesis of potential PET (Positron Emission Tomography) imaging agents. For example, Wang et al. (2013) synthesized a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET agent for imaging B-Raf(V600E) in cancers (Wang, Gao, Miller, & Zheng, 2013).

Glucokinase Activation

Compounds structurally similar to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide have been investigated for their potential in activating glucokinase. Park et al. (2014) discovered a novel compound as a potent glucokinase activator for the treatment of type 2 diabetes mellitus (Park et al., 2014).

Antiviral and Antitumor Activities

Related compounds have shown promising antiviral and antitumor activities. Munier-Lehmann et al. (2015) described the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties (Munier-Lehmann et al., 2015). Additionally, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles showing significant antiavian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020).

Modulation of Metabotropic Glutamate Receptor

Compounds in this class have been studied for their effects on the metabotropic glutamate receptor. De Paulis et al. (2006) explored the modulation of this receptor by N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides (de Paulis et al., 2006).

P53 Pathways Interference

Raffa et al. (2019) synthesized novel benzamides, including compounds similar to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide, to interfere with p53 pathways, demonstrating antiproliferative activity against humanlung carcinoma cells (Raffa et al., 2019).

Synthesis and Biological Evaluation

Yoshida et al. (2005) and Bialy & Gouda (2011) focused on the synthesis and biological evaluation of benzothiazole and benzothiophene derivatives, respectively, which are structurally related to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide. These studies evaluated the compounds for their antitumor and antioxidant activities (Yoshida et al., 2005); (Bialy & Gouda, 2011).

Experimental and Theoretical Studies

Yıldırım, Kandemirli, & Demir (2005) and Shen et al. (2012) conducted experimental and theoretical studies on derivatives structurally related to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide. These studies focused on functionalization reactions and crystal structure analysis (Yıldırım, Kandemirli, & Demir, 2005); (Shen et al., 2012).

Heterocyclic Chemistry Applications

Several studies have explored the synthesis and applications of heterocyclic compounds similar to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide in heterocyclic chemistry. These studies include the synthesis of various pyrazole derivatives and their potential biological activities (Quiroga et al., 1999); (Sañudo et al., 2006).

properties

IUPAC Name

2-(cyclohexylmethoxy)-4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-27-14-20(13-26-27)19-9-18(11-25-12-19)17-7-8-21(23(24)28)22(10-17)29-15-16-5-3-2-4-6-16/h7-14,16H,2-6,15H2,1H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUSXSICAJDBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)N)OCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide

CAS RN

2408852-85-5
Record name 2-(cyclohexylmethoxy)-4-[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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